molecular formula C5H4ClFN2 B1370282 6-Chloro-3-fluoropyridin-2-amine CAS No. 1260672-14-7

6-Chloro-3-fluoropyridin-2-amine

Cat. No.: B1370282
CAS No.: 1260672-14-7
M. Wt: 146.55 g/mol
InChI Key: WXZISDKNBACWRH-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropyridin-2-amine (CAS 1260672-14-7) is a halogenated pyridine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol. It features a chlorine atom at position 6 and a fluorine atom at position 3 on the pyridine ring, with an amine group at position 2. This compound is stored under dark, inert conditions (e.g., nitrogen or argon) at room temperature due to its sensitivity to light and moisture .

Key properties include:

  • Hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Pricing: Available in quantities ranging from 100 mg (€139) to 5 g (€2,422) from suppliers like CymitQuimica and BLDpharm, with a purity of 97% .

Properties

IUPAC Name

6-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZISDKNBACWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-14-7
Record name 6-chloro-3-fluoropyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-aminopyridine with thionyl chloride and hydrogen fluoride can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry

Drug Development
6-Chloro-3-fluoropyridin-2-amine is primarily investigated for its role as a building block in the synthesis of pharmaceuticals. Its unique structural features allow it to interact selectively with biological targets, making it a candidate for developing enzyme inhibitors and receptor modulators. Research has indicated that this compound exhibits significant activity against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies reveal its efficacy against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain mycobacterial strains. For instance, in vitro tests have demonstrated submicromolar activity against MRSA, suggesting its potential as an alternative antibiotic.

Agrochemicals

Pesticide Development
In agrochemical research, this compound has been evaluated for its effectiveness as a pesticide. Its fluorinated structure enhances lipophilicity, which is beneficial for penetrating plant tissues. The compound has been tested in formulations aimed at controlling various agricultural pests and pathogens.

Materials Science

Synthesis of Advanced Materials
The compound serves as a precursor in the synthesis of fluorinated polymers and coatings. These materials are valuable in electronics and protective coatings due to their enhanced chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can improve the overall performance of the resulting materials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR:

Compound NameKey Structural FeaturesBiological Activity
This compoundChlorine at position 6; fluorine at position 3Strong antimicrobial activity
5-Bromo-3-fluoropyridin-2-amineBromine instead of chlorineAltered reactivity; varied effects
4-Chloro-3-fluoropyridin-2-amineMore halogen substitutionsIncreased potency against pathogens

Case Studies

Antibacterial Efficacy
In a comparative study of pyridine derivatives, this compound demonstrated potent antibacterial activity against MRSA strains. The mechanism involved inhibition of specific bacterial enzymes essential for cell wall synthesis, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Cancer Cell Line Studies
A detailed analysis revealed that this compound exhibited higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity was attributed to its ability to interfere with signaling pathways related to cell proliferation and survival, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity, solubility, and reactivity of pyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 6-Chloro-3-fluoropyridin-2-amine with its analogues:

Table 1: Molecular and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1260672-14-7 C₅H₄ClFN₂ 146.55 Cl (C6), F (C3), NH₂ (C2)
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine 111928-64-4 C₆H₃ClF₃N₃O₂ 241.56 Cl (C6), NO₂ (C3), CF₃ (C5), NH₂ (C2)
6-Chloro-5-(trifluoromethyl)pyridin-2-amine 79456-28-3 C₆H₄ClF₃N₂ 196.56 Cl (C6), CF₃ (C5), NH₂ (C2)
6-Chloro-2-nitropyridin-3-amine 146015-42-1 C₅H₄ClN₃O₂ 173.56 Cl (C6), NO₂ (C2), NH₂ (C3)
6-Chloro-2-methylpyridin-3-amine 145934-89-0 C₆H₆ClN₂ 141.58 Cl (C6), CH₃ (C2), NH₂ (C3)
Key Observations:

Electronic Effects: The fluorine atom in this compound acts as a moderate electron-withdrawing group, enhancing the electrophilicity of the pyridine ring. In contrast, the nitro group (NO₂) in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a stronger electron-withdrawing substituent, increasing reactivity in nucleophilic substitution reactions .

Biological Activity: Derivatives of 6-chloro-pyridin-2-yl-amine (e.g., compounds synthesized from 2-amino-6-chloropyridine) exhibit antibacterial and antifungal activities, as shown in studies where substituents like aryl groups enhanced bioactivity . The fluorine in this compound may improve metabolic stability compared to non-fluorinated analogues, a common trait in drug design .

Synthetic Applications: this compound serves as a precursor for coupling reactions, as demonstrated in the synthesis of 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (compound 11c), which involves Buchwald-Hartwig amination .

Biological Activity

6-Chloro-3-fluoropyridin-2-amine is a heterocyclic compound with the molecular formula C5_5H4_4ClFN2_2. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modifying their activities and leading to significant biological effects. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, which contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In the context of cancer research, this compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy. The compound has shown IC50_{50} values of approximately 7.2 nM for CDK8 and 6.0 nM for CDK19, indicating strong inhibitory potential .

Case Study 1: CDK Inhibition

A study focused on the inhibition of CDK8 by this compound reported significant activity in colorectal carcinoma cell lines. The compound demonstrated an IC50_{50} value of 23 nM in LS174T cells, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Chlamydia species. The results indicated that it exhibited superior activity compared to traditional antibiotics like spectinomycin, suggesting its viability as a new treatment option for bacterial infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-6-chloropyridine Lacks fluorine atomModerate antimicrobial
3-Fluoro-2-aminopyridine Lacks chlorine atomLimited anticancer activity
6-Chloro-2-aminopyridine Lacks fluorine atomModerate antimicrobial

This compound stands out due to the presence of both chlorine and fluorine atoms, which enhances its reactivity and selectivity towards biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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